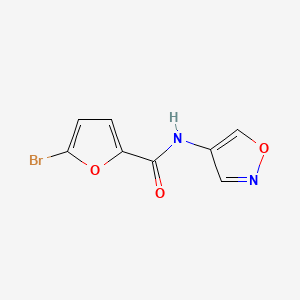![molecular formula C18H18N2O3S B6497680 4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946210-67-9](/img/structure/B6497680.png)
4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, or 4-PO-TOMB, is an organic compound that has been studied in recent years due to its potential applications in scientific research. It is a small molecule with a molecular weight of approximately 300 Da, and has a unique chemical structure that provides a range of possible uses.
Wissenschaftliche Forschungsanwendungen
4-PO-TOMB has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide in living cells, and as a fluorescent sensor for the detection of copper ions. Additionally, it has been used as a fluorescent probe for the detection of nitric oxide in living cells and as an inhibitor of the enzyme acetylcholinesterase. Furthermore, 4-PO-TOMB has been used as a fluorescent probe for the detection of zinc ions in living cells and as an inhibitor of the enzyme monoamine oxidase.
Wirkmechanismus
The mechanism of action of 4-PO-TOMB is not fully understood. However, it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, resulting in the inhibition of its activity. Additionally, the fluorescent properties of 4-PO-TOMB can be used to detect changes in the environment, such as changes in the concentration of hydrogen peroxide, nitric oxide, copper ions, and zinc ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PO-TOMB are not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, as well as to detect changes in the environment. Additionally, 4-PO-TOMB has been shown to be non-toxic to cells, and to have no significant effect on the growth of cells or on cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-PO-TOMB in lab experiments is its ability to detect changes in the environment, as well as its ability to inhibit the activity of certain enzymes. Additionally, it is non-toxic to cells and has no significant effect on cell growth or viability. However, one limitation of using 4-PO-TOMB is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for 4-PO-TOMB. These include further research into its mechanism of action, its ability to detect changes in the environment, and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted into the potential applications of 4-PO-TOMB in drug development and in the diagnosis and treatment of diseases. Finally, further research could be conducted into the potential toxicity of 4-PO-TOMB and its effects on cell growth and viability.
Synthesemethoden
4-PO-TOMB can be synthesized using a multi-step process. The first step involves the reaction of 4-hydroxybenzamide with propan-2-ol in the presence of a base such as sodium hydroxide. This reaction yields 4-(propan-2-yloxy)benzamide. The second step involves the reaction of 4-(propan-2-yloxy)benzamide with thiophen-2-yl-1,2-oxazol-3-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction yields 4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, or 4-PO-TOMB.
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(2)22-15-7-5-13(6-8-15)18(21)19-11-14-10-16(23-20-14)17-4-3-9-24-17/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMANMYQDFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6497599.png)
![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6497607.png)
![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497622.png)
![N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497626.png)
![2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497628.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6497632.png)
![2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497635.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497651.png)
![4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497652.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6497654.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6497663.png)
![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)
